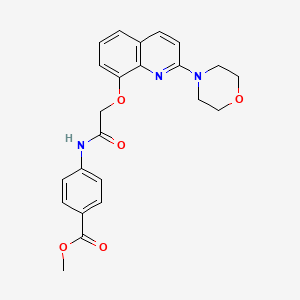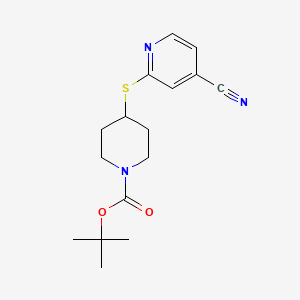
tert-Butyl 4-((4-cyanopyridin-2-yl)thio)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 4-((4-cyanopyridin-2-yl)thio)piperidine-1-carboxylate” is a compound that belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate” was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, “tert-butyl 4-[(4-cyanopyridin-2-yl)oxy]piperidine-1-carboxylate” has a molecular weight of 303.36 . The InChI Code for this compound is 1S/C16H21N3O3/c1-16(2,3)22-15(20)19-8-5-13(6-9-19)21-14-10-12(11-17)4-7-18-14/h4,7,10,13H,5-6,8-9H2,1-3H3 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, “tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate” is an important intermediate in many biologically active compounds such as crizotinib .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, “tert-butyl 4-[(4-cyanopyridin-2-yl)oxy]piperidine-1-carboxylate” has a melting point of 123 - 124 degrees Celsius .Applications De Recherche Scientifique
Synthesis of Small Molecule Anticancer Drugs
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is recognized for its importance as an intermediate in the development of small molecule anticancer drugs. It is synthesized through a series of reactions, including nucleophilic substitution, oxidation, halogenation, and elimination, achieving a high total yield. This compound plays a crucial role in targeting the PI3K/AKT/mTOR pathway, pivotal in cell growth and survival, highlighting its potential in overcoming resistance issues in cancer treatment (Zhang, Ye, Xu, & Xu, 2018).
Key Intermediate in Drug Synthesis
Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate is highlighted as the key intermediate of Vandetanib, synthesized through acylation, sulfonation, and substitution steps. The method's optimization underscores the compound's value in producing significant pharmaceuticals (Wang, Wang, Tang, & Xu, 2015).
Development of Biologically Active Compounds
The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate serves as an intermediate in creating compounds like crizotinib, emphasizing its application in crafting biologically active molecules. The synthesis process and structural confirmation through MS and 1HNMR spectrum demonstrate its versatility (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Synthesis of Piperidine Derivatives
Research also delves into the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles, showcasing the compound's utility in constructing complex chemical structures. This synthesis involves reactions leading to stereochemically homogenous systems, useful in further chemical and pharmaceutical developments (Moskalenko & Boev, 2014).
Safety and Hazards
The safety and hazards associated with similar compounds have been documented. For instance, “tert-butyl 4-[(4-cyanopyridin-2-yl)oxy]piperidine-1-carboxylate” has been classified with the signal word ‘Warning’ and hazard statements H302, H312, H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .
Propriétés
IUPAC Name |
tert-butyl 4-(4-cyanopyridin-2-yl)sulfanylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-16(2,3)21-15(20)19-8-5-13(6-9-19)22-14-10-12(11-17)4-7-18-14/h4,7,10,13H,5-6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVBXAOOMPLXTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)SC2=NC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-((4-cyanopyridin-2-yl)thio)piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2676559.png)


![2-[[(4-Fluorosulfonyloxyphenyl)methyl-methylamino]methyl]pyridine](/img/structure/B2676563.png)


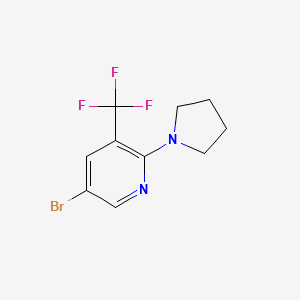
![4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2676569.png)
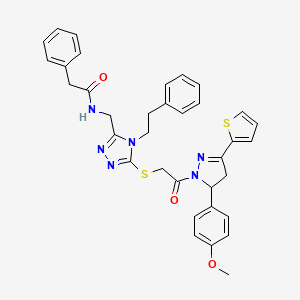
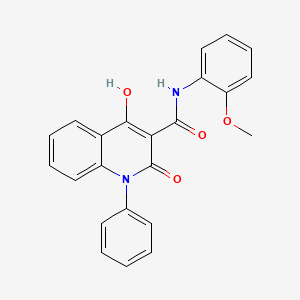
![N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-N-methylmethanesulfonamide](/img/structure/B2676573.png)
